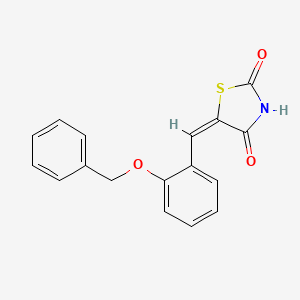![molecular formula C19H15N3O7 B11669857 ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B11669857.png)
ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then linked together through various coupling reactions. Common reagents used in these reactions include ethyl benzoate, furan derivatives, and pyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the functional groups or substituents, leading to different chemical and biological properties.
Furan derivatives: Compounds containing the furan ring system, which can have similar reactivity and applications.
Pyrimidine derivatives: Compounds containing the pyrimidine ring system, which are often studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15N3O7 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C19H15N3O7/c1-2-28-18(24)12-5-3-11(4-6-12)15-10-8-13(29-15)7-9-14-16(22(26)27)17(23)21-19(25)20-14/h3-10H,2H2,1H3,(H2,20,21,23,25)/b9-7+ |
InChI Key |
WEGONPJZDJQZCN-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11669774.png)
![2-methoxy-4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl methyl carbonate](/img/structure/B11669783.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11669789.png)
![N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11669796.png)

![(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669811.png)
![4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11669816.png)
![6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11669819.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11669823.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11669830.png)
![(2Z)-2-[1-(benzylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11669835.png)

![(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B11669871.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11669872.png)
